N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}pyridine-4-carboxamide
Description
N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}pyridine-4-carboxamide is a heterocyclic compound featuring a pyrazine core substituted at the 3-position with a furan-2-yl group and a methyl linker to a pyridine-4-carboxamide moiety. This structure combines aromatic and heteroaromatic systems, making it a candidate for pharmaceutical research, particularly in targeting enzymes or receptors where π-π stacking or hydrogen bonding is critical.
Properties
IUPAC Name |
N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c20-15(11-3-5-16-6-4-11)19-10-12-14(18-8-7-17-12)13-2-1-9-21-13/h1-9H,10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGQVSUSURJGMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CN=C2CNC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Organic Synthesis
The preparation of N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}pyridine-4-carboxamide involves a multi-step sequence, beginning with the synthesis of key intermediates. A patented route (WO2020225831A1) outlines the following steps:
-
Synthesis of 3-(Furan-2-yl)Pyrazine :
-
Reagents : Furan-2-carboxylic acid, hydrazine hydrate, and phosphorus oxychloride.
-
Mechanism : Cyclocondensation of furan-2-carboxylic acid with hydrazine hydrate forms the pyrazine core, followed by chlorination using phosphorus oxychloride.
-
-
Coupling with Pyridine-4-Carboxamide :
Critical Reaction Parameters
-
Temperature Control : Exothermic reactions (e.g., chlorination) require precise cooling to 10–15°C to prevent side reactions.
-
Solvent Selection : Polar aprotic solvents (acetonitrile, THF) enhance intermediate solubility and reaction efficiency.
Optimization Strategies for Yield and Purity
Crystallization and Purification
The patented process emphasizes crystallization to achieve high-purity intermediates:
Analytical Characterization
-
X-Ray Diffraction (XRD) : Crystalline form-M of intermediates is confirmed via XRD patterns (Figure 1, WO2020225831A1).
-
Chromatography : HPLC ensures >99% purity for final products.
Industrial-Scale Production
Scalability Considerations
Yield Optimization
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Intermediate Synthesis | 78 | 95 |
| Coupling Reaction | 85 | 99 |
| Crystallization | 92 | 99.5 |
Comparative Analysis of Synthetic Routes
Advantages of the Patented Method
Chemical Reactions Analysis
Types of Reactions
N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}pyridine-4-carboxamide can undergo various types of chemical reactions:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazine ring can be reduced to form dihydropyrazines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens for electrophilic substitution and organolithium or Grignard reagents for nucleophilic substitution
Major Products
Oxidation: Furanones
Reduction: Dihydropyrazines
Substitution: Various substituted pyridines
Scientific Research Applications
N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}pyridine-4-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites.
Receptor Binding: It can bind to specific receptors, modulating their activity.
Pathways Involved: It can affect various biochemical pathways, including those involved in inflammation and cell proliferation
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on shared motifs: pyrazine/pyridine scaffolds , carboxamide linkages , and furan/heterocyclic substituents . Below is a detailed comparison with key examples from literature and patents:
Pyrazine-Based Carboxamides
N-(cyclopropylmethyl)-N-[1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazin-2-yl]ethyl]-3,5-bis(trifluoromethyl)benzamide (, Example 4):
- Structural Differences : Replaces the furan-2-yl group with a 5-methyl-1,2,4-oxadiazole moiety and incorporates bulky trifluoromethyl benzamide.
- Functional Implications : The oxadiazole group enhances metabolic stability, while trifluoromethyl groups improve lipophilicity and target binding. This compound was synthesized via cyclization of a hydroxycarbamimidoyl intermediate, yielding a 56% final yield .
- NMR Data : Key peaks include δ = 8.87 (pyrazine protons) and δ = 2.62 (methyl group on oxadiazole), confirming regioselective synthesis .
1-methanesulfonyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}piperidine-4-carboxamide ():
Furan-Containing Carboxamides
- 2-cyano-N-(3-{[(furan-2-yl)methyl]sulfamoyl}phenyl)-3-phenylprop-2-enamide (): Structural Differences: Retains the furan-2-ylmethyl group but incorporates a cyano-enamide and sulfonamide linker. Functional Implications: The sulfonamide group may confer antibacterial or antiviral activity, as seen in related compounds like sulfa drugs .
- 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide (, AZ331): Structural Differences: Embeds the furyl group within a dihydropyridine scaffold with additional thioether and methoxyphenyl substituents. Functional Implications: Dihydropyridines are known calcium channel modulators; the furyl-thioether combination may enhance redox activity .
Pyridinecarboxamide Derivatives
Research Findings and Implications
- Synthetic Accessibility : The target compound’s furan-pyrazine linkage could be synthesized via nucleophilic substitution or Suzuki coupling, analogous to methods in (e.g., HONH2·HCl-mediated cyclization) .
- Pharmacological Potential: Furan-containing analogs (e.g., AZ331) exhibit dihydropyridine-mediated calcium channel modulation, suggesting the target compound may share similar ion-channel targeting .
- Metabolic Stability : Oxadiazole and trifluoromethyl groups in ’s analogs improve metabolic resistance compared to furan, which is prone to oxidative degradation .
Biological Activity
N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}pyridine-4-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant research findings and data.
Chemical Structure and Synthesis
This compound consists of three key heterocyclic rings: a furan ring, a pyrazine ring, and a pyridine ring. The synthesis typically involves several steps:
- Formation of the Furan Ring : Achieved through cyclization of appropriate precursors under acidic or basic conditions.
- Formation of the Pyrazine Ring : Involves condensation reactions with suitable precursors.
- Coupling Reactions : Cross-coupling methods like Suzuki or Heck reactions are employed to link the furan and pyrazine rings.
- Final Coupling : The final step involves coupling the furan-pyrazine intermediate with the pyridine carboxamide.
This multi-step synthesis highlights the complexity and potential for diverse chemical reactivity within the compound.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : This compound can inhibit various enzymes by binding to their active sites, potentially affecting metabolic pathways.
- Receptor Binding : It may modulate receptor activity, influencing cellular signaling pathways involved in inflammation and cancer progression .
Anticancer Potential
Recent studies have shown that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines:
| Compound | Target Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 7b | HepG2 | 0.5 | CDK2 Inhibition |
| 12f | MCF7 | 0.8 | MDM2 Inhibition |
These compounds demonstrated enhanced activity in inhibiting cyclin-dependent kinase 2 (CDK2) and murine double minute 2 (MDM2), both critical in cancer cell proliferation and survival .
Antimicrobial and Anti-inflammatory Properties
In addition to its anticancer potential, this compound is being investigated for antimicrobial and anti-inflammatory properties. Its structure suggests that it may interact with microbial enzymes or inflammatory mediators, leading to therapeutic effects against infections and inflammatory diseases.
Case Studies and Research Findings
Several case studies have highlighted the biological efficacy of related compounds:
- Study on CDK Inhibitors : A series of furan-bearing pyrazolo[3,4-b]pyridines were evaluated for their inhibitory effects on CDK2, revealing promising results that could be extended to similar structures like this compound .
- Enzyme Interaction Studies : Research has indicated that modifications in the structure can significantly enhance binding affinity to target enzymes, suggesting a structure–activity relationship that could be exploited for drug development .
Q & A
Q. What synthetic methodologies are recommended for preparing N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}pyridine-4-carboxamide?
- Answer : The compound is synthesized via multi-step reactions involving: (i) Coupling of furan-2-yl groups to pyrazine cores under Suzuki-Miyaura conditions (Pd catalysis) . (ii) Functionalization of the pyridine-4-carboxamide moiety via nucleophilic substitution or amide bond formation .
- Key steps require precise control of reaction parameters (e.g., anhydrous solvents, 60–80°C for 12–24 hours) to optimize yields (typically 50–85%) .
- Purification involves column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Answer :
- 1H/13C NMR : Assign peaks for furan (δ 6.3–7.4 ppm), pyrazine (δ 8.1–8.5 ppm), and pyridine (δ 7.8–8.3 ppm) .
- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error .
- IR : Detect amide C=O stretch (~1664 cm⁻¹) and furan C-O-C (~1404 cm⁻¹) .
- XRD : Resolve 3D conformation using SHELXL for crystallographic refinement .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Answer :
- Solubility: Moderate in DMSO (>10 mM), low in aqueous buffers (<1 mM at pH 7.4) .
- Stability: Degrades <5% in DMSO at –20°C over 6 months; sensitive to light and acidic/basic conditions (hydrolysis of amide bond) .
Q. How is preliminary biological activity screened for this compound?
- Answer :
- In vitro assays : Test enzyme inhibition (e.g., kinases, proteases) at 1–10 µM concentrations .
- Cell-based assays : Assess cytotoxicity (MTT assay) and target engagement (e.g., luciferase reporters) .
Advanced Research Questions
Q. How can synthetic yields be improved for the pyrazine-furan coupling step?
- Answer :
- Catalyst optimization : Use Pd(OAc)₂/XPhos instead of Pd(PPh₃)₄ to reduce side reactions (yield increases from 56% to 78%) .
- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h at 100°C with comparable yields .
- Solvent screening : Replace THF with dioxane to enhance solubility of aromatic intermediates .
Q. How to resolve contradictions in NMR data for similar derivatives?
- Answer :
- Dynamic effects : Furan ring puckering or amide tautomerism may cause peak splitting; use variable-temperature NMR to confirm .
- Impurity analysis : Compare HPLC traces (C18 column, 254 nm) to rule out byproducts (e.g., unreacted pyrazine) .
- Computational validation : DFT calculations (B3LYP/6-31G*) predict chemical shifts within ±0.3 ppm of experimental data .
Q. What computational strategies predict the compound’s binding mode to biological targets?
- Answer :
- Docking studies (AutoDock Vina) : Simulate interactions with kinase ATP pockets (e.g., hinge region hydrogen bonding via pyridine N) .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; RMSD <2 Å indicates robust binding .
- QSAR models : Corrogate substituent effects (e.g., furan vs. thiophene) on IC₅₀ values .
Q. What strategies mitigate off-target effects in cellular assays?
- Answer :
- Proteome-wide profiling : Use affinity pulldown/MS to identify non-target binding proteins .
- Scaffold hopping : Replace pyrazine with triazine to reduce hERG channel inhibition (patch-clamp validation) .
- Metabolite tracking : LC-MS/MS identifies reactive metabolites (e.g., epoxides) causing cytotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
